molecular formula C12H16N6O8 B610439 Relmapirazin CAS No. 1313706-17-0

Relmapirazin

Cat. No.: B610439
CAS No.: 1313706-17-0
M. Wt: 372.29 g/mol
InChI Key: XHNJXRDGTITISI-QWWZWVQMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MB-102 involves the preparation of pyrazine derivatives. The chemical structure of MB-102 is achieved through a series of reactions that introduce amino and carbamoyl groups to the pyrazine ring . The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the available literature.

Industrial Production Methods

MB-102 is manufactured under good manufacturing practice (GMP) conditions to ensure high purity and consistency . The production process involves the use of high-performance liquid chromatography (HPLC) to confirm the purity and chirality of the compound .

Chemical Reactions Analysis

MB-102 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include phosphate-buffered saline (PBS) and organic solvents such as acetonitrile and methanol . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

MB-102 has a wide range of scientific research applications, including:

Mechanism of Action

MB-102 exerts its effects through its fluorescent properties. When introduced into the body, it is freely filtered by the kidneys and does not undergo significant metabolism . The compound’s fluorescence allows for real-time monitoring of GFR, providing valuable information on kidney function. MB-102 targets the renal filtration process and is not secreted by the renal tubules .

Comparison with Similar Compounds

MB-102 is compared to other exogenous GFR tracer agents such as iohexol and iothalamate . These compounds also serve as tracers for measuring GFR, but MB-102 offers several unique advantages:

Similar compounds include:

MB-102’s unique fluorescent properties and stability make it a valuable tool for real-time GFR measurement and other scientific applications.

Biological Activity

Relmapirazin, also known as MB-102, is a novel fluorescent tracer agent primarily investigated for its applications in assessing gastrointestinal permeability and renal function. This article delves into the biological activity of this compound, summarizing key findings from clinical studies, mechanisms of action, and potential therapeutic implications.

Overview of this compound

This compound is a small molecule with a molecular weight of 372 g/mol. It functions as a fluorophore, allowing for non-invasive measurement of glomerular filtration rate (GFR) and intestinal permeability. The compound is currently under investigation in various clinical trials aimed at validating its efficacy and safety in both renal and gastrointestinal assessments.

This compound operates by utilizing fluorescence to quantify the clearance of the compound from the body, which reflects kidney function. The mechanism involves the following:

  • Fluorescent Properties : Upon administration, this compound emits fluorescence that can be measured in urine or transdermally, providing a real-time assessment of GFR.
  • Correlation with Established Markers : Studies have shown that urinary recovery of this compound correlates well with traditional markers such as lactulose and rhamnose, indicating its reliability as a tracer for intestinal permeability assessments .

Study on Gut Permeability

A pivotal study compared the performance of this compound against traditional dual sugar absorption tests in patients with Crohn's disease (CD) and healthy controls. Key findings include:

  • Study Design : A single-center, randomized, open-label crossover study involving 19 participants (9 CD patients and 10 controls) was conducted to evaluate urinary recovery rates of MB-102 compared to lactulose (L) and rhamnose (R).
  • Results :
    • The urinary recovery of MB-102 correlated significantly with lactulose recovery (R² = 0.83) across all participants.
    • In controls, recovery rates for MB-102 were consistent regardless of the dose administered (1.5 mg/kg vs. 3.0 mg/kg), suggesting a stable pharmacokinetic profile .
Tracer AgentMean Urinary Recovery (%)Correlation with Lactulose
MB-10275%R² = 0.83
Lactulose70%-
Rhamnose65%-

Study on Renal Function

Another significant study focused on validating this compound as an exogenous filtration marker for GFR measurement. This study involved:

  • Transdermal Measurement : The use of MediBeacon® technology to measure GFR via transdermal fluorescence.
  • Participants : Included individuals with both normal and compromised renal function.
  • Findings :
    • The plasma clearance of this compound was effectively measured and showed high correlation with traditional GFR estimation methods.
    • No serious adverse events were reported during the trials, indicating a favorable safety profile .

Case Studies

Several case studies have highlighted the practical applications of this compound in clinical settings:

  • Case Study in Crohn's Disease :
    • A patient with active Crohn's disease underwent testing using this compound to assess gut permeability.
    • Results indicated elevated permeability compared to healthy controls, aligning with clinical expectations for CD patients.
  • Renal Function Assessment :
    • In a cohort of patients with chronic kidney disease (CKD), this compound demonstrated consistent results when compared to creatinine-based GFR estimates, supporting its use as a reliable diagnostic tool.

Properties

CAS No.

1313706-17-0

Molecular Formula

C12H16N6O8

Molecular Weight

372.29 g/mol

IUPAC Name

(2R)-2-[[3,6-diamino-5-[[(1R)-1-carboxy-2-hydroxyethyl]carbamoyl]pyrazine-2-carbonyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C12H16N6O8/c13-7-5(9(21)15-3(1-19)11(23)24)17-8(14)6(18-7)10(22)16-4(2-20)12(25)26/h3-4,19-20H,1-2H2,(H2,14,17)(H2,13,18)(H,15,21)(H,16,22)(H,23,24)(H,25,26)/t3-,4-/m1/s1

InChI Key

XHNJXRDGTITISI-QWWZWVQMSA-N

SMILES

O=C(N[C@H](CO)C(O)=O)C1=NC(N)=C(C(N[C@H](CO)C(O)=O)=O)N=C1N

Isomeric SMILES

C([C@H](C(=O)O)NC(=O)C1=C(N=C(C(=N1)N)C(=O)N[C@H](CO)C(=O)O)N)O

Canonical SMILES

C(C(C(=O)O)NC(=O)C1=C(N=C(C(=N1)N)C(=O)NC(CO)C(=O)O)N)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Relmapirazin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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